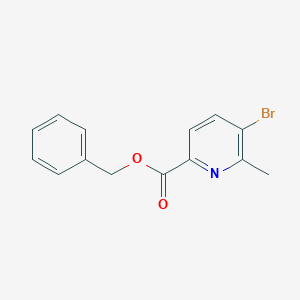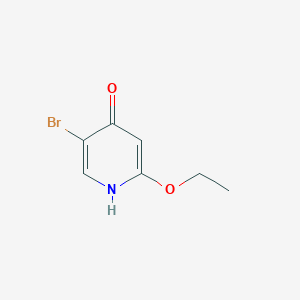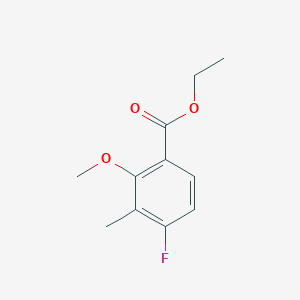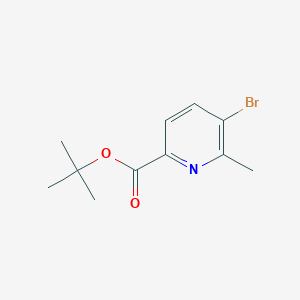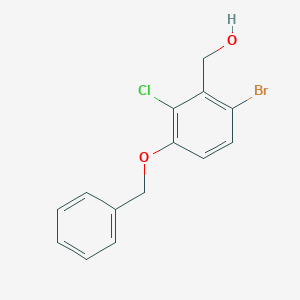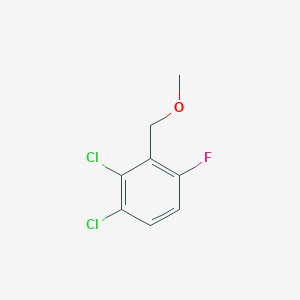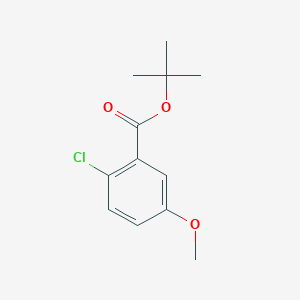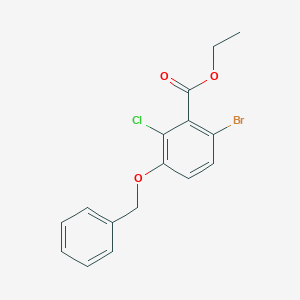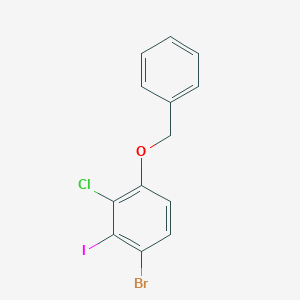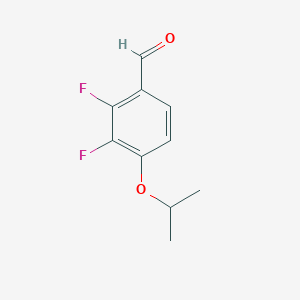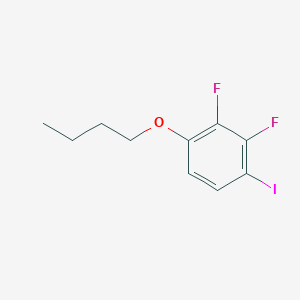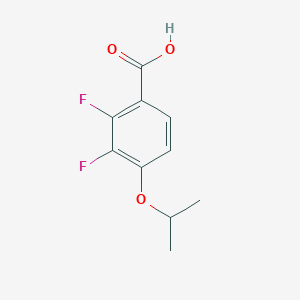
(2-Fluoro-5-methylpyridin-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Fluoro-5-methylpyridin-3-yl)(morpholino)methanone” is a chemical compound with the CAS Number: 2404733-78-2 . It has a molecular weight of 224.23 . The compound is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (2-fluoro-5-methylpyridin-3-yl) (morpholino)methanone . The InChI code is 1S/C11H13FN2O2/c1-8-6-9 (10 (12)13-7-8)11 (15)14-2-4-16-5-3-14/h6-7H,2-5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 224.23 . The InChI code is 1S/C11H13FN2O2/c1-8-6-9 (10 (12)13-7-8)11 (15)14-2-4-16-5-3-14/h6-7H,2-5H2,1H3 .Scientific Research Applications
Chemotherapeutic Research
Chemotherapeutic applications of fluorinated pyrimidines, such as 5-fluorouracil (5-FU), demonstrate the significance of fluorine chemistry in enhancing the precision of cancer treatment. 5-FU is used to treat over 2 million cancer patients annually, highlighting the critical role of fluorinated compounds in oncology. The development of methods for 5-FU synthesis, including the incorporation of isotopes for studying metabolism and biodistribution, showcases the advances in using fluorinated compounds to understand and improve chemotherapeutic efficacy. Additionally, insights into how fluorinated pyrimidines disrupt nucleic acid structure and function, alongside the inhibition of thymidylate synthase (TS) and other RNA- and DNA-modifying enzymes, underline the broad impact of fluorine in drug design and cancer therapy. These findings suggest the potential utility of structurally similar compounds in therapeutic applications (Gmeiner, 2020).
Development of Chemosensors
Fluorophores, including 4-methyl-2,6-diformylphenol (DFP) based compounds, are crucial in developing chemosensors for detecting various analytes, such as metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors, combined with the ability to modulate sensing capabilities through chemical modifications, illustrate the versatile applications of fluorine-containing compounds in analytical chemistry. This supports the potential of compounds like (2-Fluoro-5-methylpyridin-3-yl)(morpholino)methanone in sensor technology and analytical applications (Roy, 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305, P351, and P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes.
properties
IUPAC Name |
(2-fluoro-5-methylpyridin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-8-6-9(10(12)13-7-8)11(15)14-2-4-16-5-3-14/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQLWHXQLPOKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-methylpyridin-3-yl)(morpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


